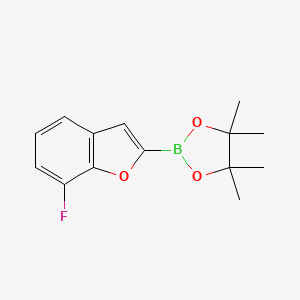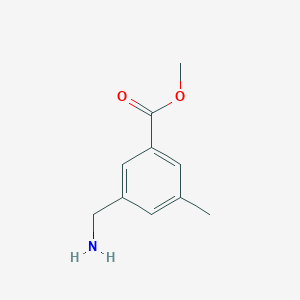
2-Acetamido-5-methylthiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Acetamido-5-methylthiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve scalable and catalyst-free one-pot synthesis techniques .
Analyse Des Réactions Chimiques
2-Acetamido-5-methylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Acetamido-5-methylthiophene-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, they are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 2-Acetamido-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Acetamido-5-methylthiophene-3-carboxylic acid can be compared with other similar thiophene derivatives, such as 5-methyl-2-thiophenecarboxylic acid and 2-thiophenecarboxylic acid . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its acetamido group, which imparts specific chemical and biological properties .
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
2-acetamido-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-4-3-6(8(11)12)7(13-4)9-5(2)10/h3H,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
IUEOFALQUTYSOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)NC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


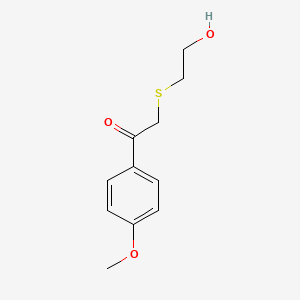
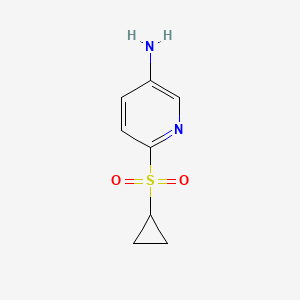
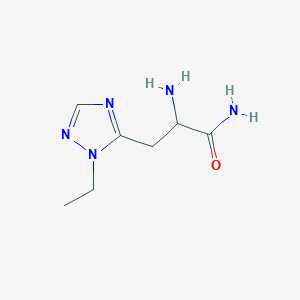
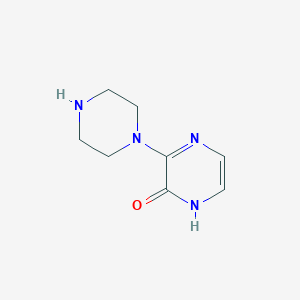
![(2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13488420.png)
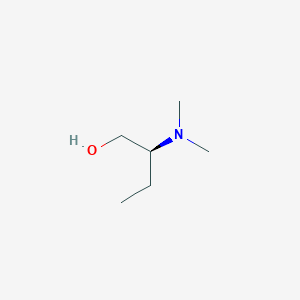
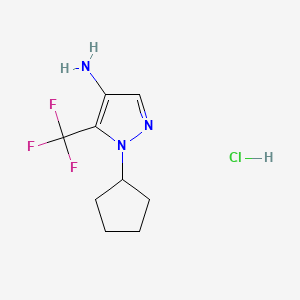
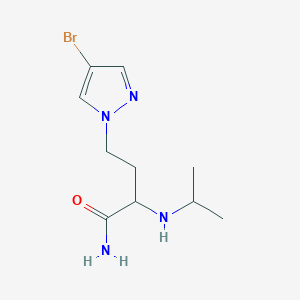

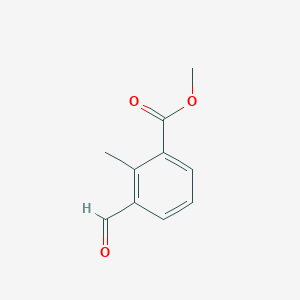
![Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13488448.png)
![N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13488455.png)
